N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
Description
N,N-Diethyl Derivatives
The N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide (CAS 911227-46-8) serves as a key structural analogue.
Key Differences :
| Feature | N-Isopropyl Derivative | N,N-Diethyl Derivative |
|---|---|---|
| Amide Substituent | Isopropyl | Diethyl |
| Molecular Formula | C₁₅H₂₃BN₂O₃ | C₁₆H₂₅BN₂O₃ |
| Molecular Weight | 290.17 g/mol | 304.20 g/mol |
| Solubility (in DMSO) | 25 mM | 32 mM |
| LogP | 1.89 | 2.15 |
Impact of Substituents :
Properties
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTCIBMEMCRMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125038 | |
| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-50-9 | |
| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation: Nicotinamide Core Synthesis
The nicotinamide scaffold is typically derived from 5-bromonicotinic acid. Coupling with isopropylamine is achieved using activating agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine (EtN).
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Substrate Preparation : 5-Bromonicotinic acid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).
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Activation : BOP (1.2 eq) and EtN (2.0 eq) are added under nitrogen, stirring at 0°C for 15 minutes.
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Coupling : Isopropylamine (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
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Workup : The mixture is diluted with dichloromethane (DCM), washed with aqueous NaHCO, and purified via silica gel chromatography to yield N-isopropyl-5-bromonicotinamide (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | BOP |
| Base | EtN |
| Temperature | 0°C → RT |
| Yield | 85% |
Miyaura Borylation: Boronate Ester Installation
The boronate ester is introduced via palladium-catalyzed Miyaura borylation, optimized using lipophilic bases to enhance efficiency.
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Substrate : N-Isopropyl-5-bromonicotinamide (1.0 eq) and bis(pinacolato)diboron (1.5 eq) are dissolved in 1,4-dioxane.
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Catalyst System : Pd(dppf)Cl·CHCl (0.5 mol%) and potassium 2-ethylhexanoate (2.0 eq) are added.
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Reaction Conditions : The mixture is heated at 35°C for 2 hours under nitrogen.
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Workup : The crude product is extracted with ethyl acetate, dried over MgSO, and purified via recrystallization to yield the target compound (90% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl·CHCl |
| Base | Potassium 2-ethylhexanoate |
| Temperature | 35°C |
| Time | 2 hours |
| Yield | 90% |
Mechanistic Insights and Optimization
Role of Lipophilic Bases in Borylation
Traditional Miyaura borylation employs inorganic bases like KCO, which can inhibit catalytic activity through anion coordination. Switching to lipophilic bases (e.g., potassium 2-ethylhexanoate) reduces this inhibition, enabling lower catalyst loadings (0.5 mol% Pd) and milder temperatures.
Substrate Compatibility
The electron-deficient pyridine ring in nicotinamide facilitates oxidative addition of palladium to the C–Br bond. Steric hindrance from the isopropyl group minimally affects reactivity due to the distal positioning of the boronate ester.
Alternative Synthetic Routes
Boronate-Ester-First Approach
In some cases, pre-functionalizing the boronate ester prior to amide coupling is preferred. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is synthesized via Miyaura borylation and subsequently coupled with isopropylamine. However, this method risks boronate hydrolysis during the acidic workup of amide formation.
One-Pot Tandem Reactions
Recent advances propose tandem borylation-amidation sequences using multifunctional catalysts, though yields remain suboptimal (≤70%) compared to stepwise methods.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized nicotinamide derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a nicotinamide moiety linked to a dioxaborolane group. This structural configuration is significant for its biological activity and potential therapeutic applications.
Molecular Formula : C₁₄H₂₃BN₂O₂
Molecular Weight : 262.16 g/mol
CAS Number : 1218791-46-8
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, in cancer treatment. These compounds have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation. For instance, it has been suggested that similar compounds can act on the PI3K/Akt pathway, which is crucial for cancer cell survival and metabolism .
Antifungal Properties
The compound has demonstrated antifungal activity against strains of Candida albicans, which is particularly relevant given the rising incidence of antifungal resistance. In laboratory settings, derivatives have shown effective Minimum Inhibitory Concentrations (MICs) against resistant strains .
Immunomodulatory Effects
Research indicates that compounds with similar structures can modulate immune responses. This could be particularly beneficial in conditions requiring immunosuppression or in autoimmune diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dioxaborolane : The initial step often includes the synthesis of the dioxaborolane framework through reactions involving boronic acids.
- Coupling Reactions : The nicotinamide moiety is introduced via coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling methods which are essential for constructing complex organic molecules .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of several pyrimidine derivatives in vitro. It was found that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Antifungal Activity
In another study focused on antifungal activity against Candida species, the compound demonstrated MIC values significantly lower than those of conventional antifungals like Fluconazole .
Mechanism of Action
The mechanism by which N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and binding studies. The compound can also participate in catalytic cycles, where it facilitates the formation or breaking of chemical bonds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinamide
- Molecular Formula : C₁₃H₁₉BN₂O₃
- Molecular Weight : 262.11 g/mol (CAS: 1218791-25-3) .
- Hazard Profile : Similar to the target compound (H302, H312, H332) but with lower molecular weight, which may improve aqueous solubility.
N-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinamide
- Molecular Weight : ~276 g/mol (estimated).
- Impact : Intermediate steric bulk between methyl and isopropyl derivatives. Ethyl groups balance reactivity and solubility in organic solvents.
Core Heterocycle Modifications
Pyrimidine Analogs
- Example : N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-46-8).
- Molecular Formula : C₁₃H₂₂BN₃O₂
- Molecular Weight : 263.15 g/mol .
- Key Difference : Replacement of the nicotinamide core with a pyrimidine ring alters electronic properties and hydrogen-bonding capacity. Pyrimidines are prevalent in nucleoside analogs, suggesting applications in antiviral or anticancer agents.
Nicotinonitrile Derivatives
- Example: 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1346809-50-4). Molecular Formula: C₁₄H₂₀BN₃O₂ Molecular Weight: 273.14 g/mol . Key Difference: Substitution of the amide group with a nitrile enhances electrophilicity, enabling participation in click chemistry or nucleophilic additions.
Functional Group Modifications
Ester Derivatives
- Example: Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 947249-44-7). Molecular Formula: C₁₃H₁₉BN₂O₄ Molecular Weight: 278.11 g/mol . Key Difference: Replacement of the amide with an ester group increases susceptibility to hydrolysis but offers versatility in further functionalization (e.g., transesterification).
Chlorinated Derivatives
- Example: Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 1622216-98-1). Molecular Formula: C₁₃H₁₇BNO₄Cl Molecular Weight: 297.54 g/mol . Key Difference: A chlorine atom at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
Comparative Data Table
Key Research Findings
- Steric Effects : The isopropyl group in the target compound reduces reaction rates in Suzuki-Miyaura couplings compared to methyl-substituted analogs due to steric hindrance .
- Solubility : Lipophilic substituents (e.g., isopropyl) enhance solubility in organic solvents like toluene or THF but reduce aqueous compatibility .
- Stability : Nicotinamide derivatives exhibit greater hydrolytic stability compared to ester analogs (e.g., methyl esters), which require stringent anhydrous conditions .
- Toxicity : All compounds with boronic esters share similar hazards (e.g., H302: harmful if swallowed), but pyrimidine analogs may exhibit distinct toxicity profiles due to their nucleobase-like structures .
Biological Activity
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS Number: 1282518-60-8) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its properties, synthesis, and biological activity based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H21BN2O2
- Molecular Weight : 236.12 g/mol
- IUPAC Name : 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1282518-60-8 |
| Molecular Weight | 236.12 g/mol |
| Purity | ≥97% |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound involves several steps including the formation of the dioxaborolane moiety and subsequent coupling with nicotinamide derivatives. Specific synthetic routes have been documented in literature focusing on optimizing yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Antifungal Activity : Compounds in this class have demonstrated potent antifungal activities against various strains of Candida, with MIC values lower than those of standard treatments like Fluconazole .
Anticancer Properties
The biological activity of this compound also extends to anticancer effects. It has been tested against several cancer cell lines where it exhibited:
- Cytotoxicity : In vitro studies revealed that certain analogs had cytotoxic effects on cancer cells with IC50 values in the micromolar range.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Key findings include:
- Bioavailability : Preliminary data suggest favorable oral bioavailability profiles.
Case Studies
Several case studies have highlighted the utility of this compound in therapeutic applications:
- A study demonstrated its effectiveness in treating infections caused by resistant bacterial strains when used in combination therapies.
- Other investigations focused on its role as a potential lead compound in drug discovery for antifungal agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide?
Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated nicotinamide derivative and a boronic ester. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used due to their efficiency in coupling aryl halides with boronic esters .
- Base optimization : Na₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., THF/H₂O or DME/H₂O) ensures deprotonation and facilitates transmetalation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization yields high-purity product.
Data Table :
| Reagent | Role | Example Conditions |
|---|---|---|
| 5-Bromo-N-isopropylnicotinamide | Electrophilic partner | 1.0 equiv. |
| Bis(pinacolato)diboron | Boron source | 1.2 equiv., 80°C, 12 h |
| PdCl₂(dppf) | Catalyst | 5 mol% |
Basic: How is this compound characterized to confirm its structural integrity?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : The boronic ester’s pinacol group shows characteristic singlets at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C). The nicotinamide’s NH appears as a broad peak at δ ~6.5–7.5 ppm .
- IR spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and B-O (boronic ester, ~1350 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches calculated C, H, N, and B percentages within ±0.3% .
Advanced: How can researchers resolve low yields in cross-coupling reactions involving this boronic ester?
Answer:
Low yields often stem from side reactions (e.g., protodeboronation) or catalyst deactivation . Mitigation strategies include:
- Dry solvents : Use anhydrous THF/DME to prevent hydrolysis of the boronic ester .
- Ligand screening : Bulky ligands (e.g., SPhos) stabilize the Pd intermediate, improving coupling efficiency .
- Additives : KI (for aryl iodides) or molecular sieves (to scavenge water) enhance reaction rates .
Example optimization :
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Without KI | 45% | — |
| With KI (1.0 equiv) | — | 78% |
Advanced: What crystallographic techniques are suitable for analyzing this compound, and how are discrepancies in data addressed?
Answer:
Single-crystal X-ray diffraction is ideal. For data analysis:
- Software : OLEX2 integrates structure solution (via SHELXD) and refinement (via SHELXL), enabling real-time visualization of electron density maps .
- Discrepancy resolution :
| Parameter | Target Range |
|---|---|
| R-factor | <5% (high-resolution data) |
| CCDC deposition | Include thermal ellipsoid plots |
Advanced: How can derivatives of this compound be designed for materials science applications, such as OLEDs?
Answer:
Derivatization focuses on functional group compatibility and electronic modulation :
- Substitution : Replace the isopropyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to tune emission properties .
- Cross-coupling : Introduce conjugated systems (e.g., phenoxazine) via Suzuki-Miyaura reactions to enhance charge transport .
Case Study :
A derivative with a phenoxazine moiety exhibited thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield (PLQY) of 92% .
Basic: What storage conditions are critical for maintaining the stability of this boronic ester?
Answer:
- Temperature : Store at −20°C under inert gas (Ar/N₂) to prevent hydrolysis .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
- Light sensitivity : Amber vials mitigate photo-degradation of the boronic ester .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be interpreted for derivatives?
Answer:
Dynamic effects (e.g., rotational restriction) or impurities may cause anomalies. Solutions:
- Variable-temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns .
- COSY/HSQC : Correlate proton-proton and proton-carbon couplings to assign ambiguous peaks .
Advanced: What computational methods complement experimental studies of this compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
